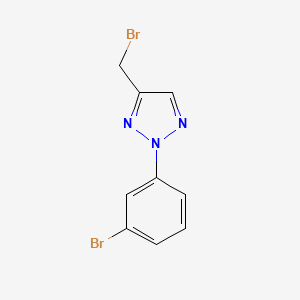
4-(Bromomethyl)-2-(3-bromophenyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Bromomethyl)-2-(3-bromophenyl)triazole” is a nitrogen-rich organic compound . It’s a unique chemical with the molecular formula C9H7Br2N3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-(3-bromophenyl)triazole” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Derivatives of 4-(Bromomethyl)-2-(3-bromophenyl)triazole, specifically those from the 1,2,4-triazole class, have been extensively researched for their biological activities, including their antimicrobial and antifungal properties. Safonov and Panasenko (2022) synthesized new compounds in this class and demonstrated that some of them exhibited significant antimicrobial and antifungal effects. Particularly, a compound referred to as IIi showed the highest antimicrobial and antifungal activity among the synthesized derivatives. This highlights the potential of these compounds as pharmaceutical agents against microbial and fungal infections (Safonov & Panasenko, 2022).
Role in Veterinary Medicine
The 1,2,4-triazole derivatives, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, have a wide spectrum of biological activities, including antimicrobial and antifungal effects. These compounds are being considered for use in veterinary medicine for treating fungal skin diseases in animals, emphasizing the versatile application of these compounds in both human and animal healthcare (Ohloblina, Bushuieva, & Parchenko, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2-(3-bromophenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3/c10-5-8-6-12-14(13-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPKSPTLQSYNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(3-bromophenyl)triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)
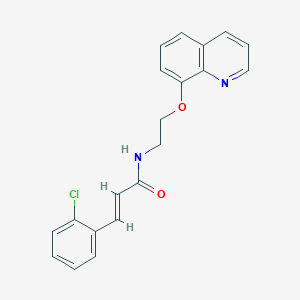
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
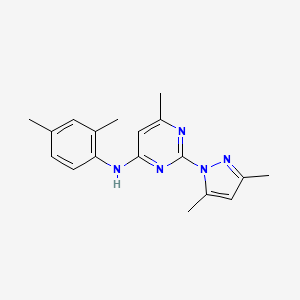
![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)
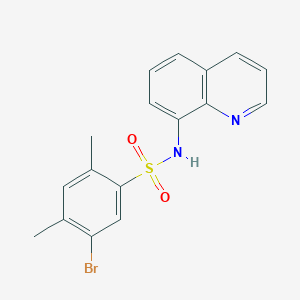
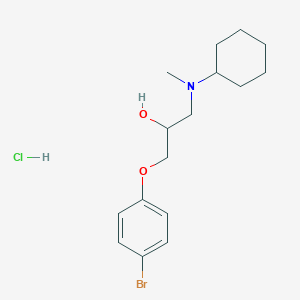
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)
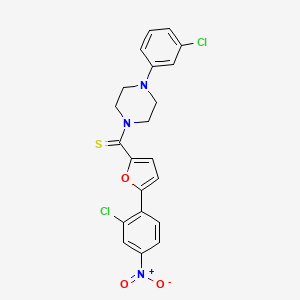
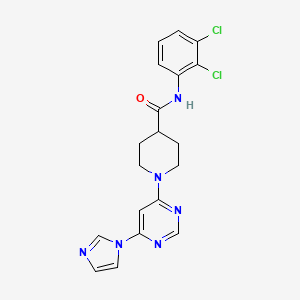
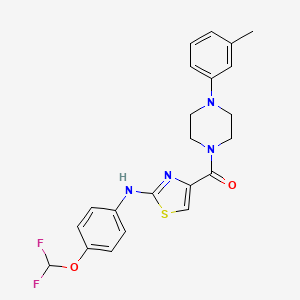
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)